molecular formula C11H7ClF3N B1179849 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic Acid

3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic Acid

Cat. No.: B1179849
Attention: For research use only. Not for human or veterinary use.
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Description

3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including amide and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid typically involves multi-step organic reactions. One common approach is the iodination of a benzoic acid derivative, followed by the introduction of butanoylamino and pentylcarbamoyl groups through amide bond formation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the iodine atoms or other functional groups.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols or amines can be used to replace iodine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate binding to certain proteins or enzymes, leading to changes in their activity. Additionally, the amide and carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(butanoylamino)-2,4,6-triiodobenzoic acid: Similar structure but lacks the pentylcarbamoyl group.

    2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid: Similar structure but lacks the butanoylamino group.

    3-(butanoylamino)-2,4,6-triiodophenylacetic acid: Similar structure but with a different carboxylic acid derivative.

Uniqueness

The presence of both butanoylamino and pentylcarbamoyl groups, along with three iodine atoms, makes 3-(butanoylamino)-2,4,6-triiodo-5-(pentylcarbamoyl)benzoic acid unique

Properties

Molecular Formula

C11H7ClF3N

Molecular Weight

0

Synonyms

3-Butyrylamino-5-(pentylcarbamoyl)-2,4,6-triiodobenzoic acid

Origin of Product

United States

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